molecular formula C17H16N6O B1240234 Zoniporide CAS No. 241800-98-6

Zoniporide

カタログ番号 B1240234
CAS番号: 241800-98-6
分子量: 320.3 g/mol
InChIキー: GDXBRVCQGGKXJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zoniporide, known as CP-597,396, is recognized as a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) (Guzman-Perez et al., 2001). Its primary focus has been on medical applications, particularly in relation to cardiac protection.

Synthesis Analysis

The synthesis of this compound involves the creation of a molecule that adopts a specific conformation due to the presence of a cyclopropyl and a 5-quinolinyl substituent on the central pyrazole ring (Guzman-Perez et al., 2001).

Molecular Structure Analysis

This compound's structure is unique due to its cyclopropyl and quinolinyl substituents. These confer the molecule with potency and selectivity, a feature crucial for its inhibitory activity (Guzman-Perez et al., 2001).

Chemical Reactions and Properties

The molecule is characterized by its interaction with the NHE-1 inhibitor. This interaction is crucial for its function and efficacy. The exact chemical reactions and interactions at the molecular level are detailed in studies focusing on its inhibitory action and metabolic pathways (Dalvie et al., 2012).

Physical Properties Analysis

This compound's physical properties, including its high aqueous solubility, are significant for its pharmacological profile. This solubility aids in its administration and effectiveness in biological systems (Guzman-Perez et al., 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as stability and reactivity, are influenced by its unique molecular structure. Its stability under various conditions and the potential for degradation or interaction with other compounds are explored in research focusing on its chemical stability and reactivity (Kadar & Darrington, 2007).

科学的研究の応用

Discovery and Pharmacokinetics

  • Zoniporide (CP-597,396) was discovered as a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1), characterized by high aqueous solubility and suitable pharmacokinetics for intravenous administration. Its potency and selectivity are attributed to its molecular conformation influenced by a cyclopropyl and a 5-quinolinyl substituent on its central pyrazole ring (Guzman-Perez et al., 2001).

Cardioprotective Efficacy

  • This compound has demonstrated cardioprotective efficacy in vitro and in vivo using rabbit models of myocardial ischemia-reperfusion injury. It effectively reduced infarct size without causing significant hemodynamic changes, positioning it as a potential therapeutic agent for clinical cardioprotection (Knight et al., 2001).
  • In another study, this compound was shown to significantly reduce myocardial necrosis, serum troponin I level, and the severity of post-reperfusion arrhythmias in a rat heart ischemia/reperfusion model (Gurova et al., 2013).
  • This compound also showed promising results in an experimental model of cardiopulmonary bypass, demonstrating its potential in situations of cardioplegic arrest and hypothermic ischemia (Clements‐Jewery et al., 2004).

Metabolism and Excretion

  • A study on the excretion and metabolism of this compound in humans revealed that bile was the primary excretion route and metabolism was the primary clearance route. The metabolite 2-Oxothis compound (M1) was identified as the major excretory and circulating metabolite in humans, highlighting the role of aldehyde oxidase in this compound metabolism (Dalvie et al., 2010).

Neuroprotective and Antiarrhythmic Properties

  • This compound has shown neuroprotective effects by reducing glutamate-induced neuronal cell death and cerebral infarct size in experimental models. This suggests its potential use in protecting neuronal cells against ischemic injury (Lee et al., 2009).
  • It also exhibited antiarrhythmic properties in rat models, significantly reducing the intensity of post-reperfusion arrhythmias and preventing the development of ventricular fibrillation (Spasov et al., 2014).

Pharmacological Profile

  • This compound's pharmacological profile, including its high selectivity and potency as an NHE-1 inhibitor, was extensively evaluated, showing its greater efficacy compared to other NHE-1 inhibitors (Marala et al., 2002).

Role in Energy Metabolism and Preservation of Cardiac Function

  • In a pig model of ventricular fibrillation, this compound preserved left ventricular compliance and minimized post-resuscitation myocardial dysfunction, indicating its role in maintaining energy metabolism during cardiac stress (Ayoub et al., 2007).

作用機序

Target of Action

Zoniporide is a selective and potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) . NHE-1 plays a crucial role in regulating intracellular pH by extruding hydrogen ions in exchange for extracellular sodium ions .

Mode of Action

During ischemic conditions, such as a heart attack, there is a significant increase in hydrogen ion concentration within cardiac cells, leading to acidosis . To combat this, NHE-1 becomes hyperactive, attempting to restore pH balance by importing sodium ions . This influx of sodium subsequently leads to calcium overload through the sodium-calcium exchanger, which can exacerbate cellular injury and promote cell death . This compound’s mechanism of action is intricately tied to its ability to inhibit NHE-1, effectively interrupting this detrimental cascade .

Biochemical Pathways

The inhibition of NHE-1 by this compound helps in moderating the detrimental effects of ischemia-reperfusion injury . During ischemia, the restriction of blood supply leads to cellular hypoxia and metabolic disturbances, while reperfusion, though essential for tissue survival, paradoxically exacerbates cellular injury through oxidative stress and ionic imbalances .

Pharmacokinetics

This compound is primarily cleared via metabolism in humans . The major excretory and circulating metabolite in humans is 2-Oxothis compound (M1), which is catalyzed by aldehyde oxidase . Bile is the primary route of excretion, with 57% of the dose recovered in the feces following intravenous infusion .

Result of Action

This compound’s action on NHE-1 helps protect cardiac cells from ischemia-induced damage . It has shown efficacy in reducing infarct size and improving cardiac function in animal models of myocardial infarction . The primary indication for this compound is in the management of acute myocardial infarction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics may vary based on the patient’s physiological state, the presence of other medications, and individual genetic factors

Safety and Hazards

Zoniporide is toxic if swallowed. It is advised to avoid dust formation and breathing vapors, mist, or gas when handling this substance . It should be stored locked up and disposed of properly .

特性

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXBRVCQGGKXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057883
Record name Zoniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

241800-98-6
Record name Zoniporide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 241800-98-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZONIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8841R2UJPG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zoniporide
Reactant of Route 2
Reactant of Route 2
Zoniporide
Reactant of Route 3
Zoniporide
Reactant of Route 4
Zoniporide
Reactant of Route 5
Reactant of Route 5
Zoniporide
Reactant of Route 6
Reactant of Route 6
Zoniporide

Q & A

Q1: What is the primary molecular target of Zoniporide?

A1: this compound ([1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , , ]

Q2: How does this compound interact with NHE-1?

A2: While the precise binding site remains to be fully elucidated, this compound is known to bind to NHE-1 and inhibit its activity, preventing the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). [, , ]

Q3: What are the downstream effects of NHE-1 inhibition by this compound?

A3: By inhibiting NHE-1, this compound prevents intracellular sodium overload and subsequent calcium overload, which are detrimental consequences of ischemia and reperfusion injury. This ultimately helps preserve cellular function and reduce tissue damage. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H17N5O, and its molecular weight is 319.36 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Several studies employed techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) [], solid-state nuclear magnetic resonance (ssNMR) spectroscopy [], and ultraviolet-visible diffuse reflectance (DFR) spectroscopy [] to characterize this compound and its degradation products.

Q6: How does this compound perform under different storage conditions?

A6: this compound is susceptible to hydrolysis and forms two major degradants. [] Refrigerated or frozen storage is necessary to reach the target shelf life for a liquid formulation. [] Lyophilization with the addition of sorbitol as a stabilizer can improve stability. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound itself doesn't possess catalytic properties. It acts as an inhibitor of the NHE-1 enzyme. [, , ]

Q8: Have computational methods been used to study this compound?

A8: Yes, docking studies using a human aldehyde oxidase (AO) homology model have been employed to rationalize the structure-metabolism relationship of this compound and its analogs. []

Q9: How do computational studies contribute to understanding this compound metabolism?

A9: Docking studies, combined with energy calculations, help predict the AO substrate properties of this compound analogs. This can aid in mitigating AO-related metabolic liabilities during drug development. []

Q10: How do structural modifications affect this compound's activity?

A10: Modifying the acylguanidine or quinoline moieties significantly affects AO-mediated metabolism, indicating their importance for binding. [] Replacing the cyclopropyl group on the pyrazole ring with other alkyl groups is tolerated. []

Q11: What strategies are employed to enhance this compound's stability?

A11: Lyophilization, addition of sorbitol as a stabilizer, and storage at lower temperatures improve this compound's stability by reducing hydrolysis. [, ]

Q12: How is this compound metabolized in the body?

A12: this compound is primarily metabolized by AO, with 2-oxothis compound (M1) being the major metabolite. [, , ] Hydrolysis of the guanidine moiety also contributes to its metabolism, resulting in the metabolite M3. []

Q13: What are the primary routes of this compound excretion?

A13: this compound is primarily excreted through bile, with fecal excretion representing the major route. []

Q14: How does this compound's pharmacokinetic profile differ between species?

A14: Significant interspecies differences exist in this compound metabolism due to variations in AO activity. Dogs lack the AO pathway for M1 formation, while rats exhibit a higher M1 burden than humans. [, , ]

Q15: Has this compound's pharmacokinetic profile been evaluated in humans?

A15: Yes, intravenous administration of radiolabeled this compound in humans confirmed bile as the primary excretion route and identified AO as the major metabolic pathway. []

Q16: What in vitro models have been used to study this compound's cardioprotective effects?

A16: Isolated perfused hearts (Langendorff model) [, ] and isolated cardiomyocytes [] subjected to ischemia-reperfusion injury demonstrate this compound's cardioprotective effects, primarily through the reduction of infarct size.

Q17: What in vivo models have been used to evaluate this compound?

A17: Various animal models have been employed, including:

  • Rabbits: Open-chest and conscious models of myocardial ischemia-reperfusion. [, ]
  • Rats: Models of ventricular fibrillation and resuscitation, [, , , , , , ] audiogenic seizures, [] and neurodegeneration. []
  • Dogs: Models of cardiac arrest and resuscitation. []
  • Pigs: Open-chest models of ventricular fibrillation and resuscitation [] and a model of orthotopic heart transplantation. []

Q18: What were the key findings of this compound's efficacy in animal models of myocardial ischemia-reperfusion?

A18: this compound consistently reduced infarct size, improved post-ischemic cardiac function, and attenuated the incidence of ventricular fibrillation in various animal models. [, , , , ]

Q19: Have any clinical trials been conducted with this compound?

A19: A randomized, double-blind, placebo-controlled trial (GUARDIAN) investigated this compound in high-risk patients undergoing vascular surgery. [] While the trial was stopped early due to futility, it provided valuable insights into this compound's pharmacokinetics and pharmacodynamics in a clinical setting.

Q20: Did this compound administration affect hemodynamics in preclinical models?

A21: In preclinical studies, this compound did not show adverse effects on hemodynamic parameters like mean arterial pressure, heart rate, and rate pressure product. []

Q21: What biomarkers have been used to assess this compound's efficacy?

A22: Studies have utilized biomarkers like plasma cytochrome c levels (a marker of mitochondrial injury) [] and lactate levels (a marker of anaerobic metabolism) [, ] to assess this compound's protective effects in cardiac arrest models.

Q22: What analytical techniques are commonly used to quantify this compound and its metabolites?

A23: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the predominant technique for quantifying this compound and its metabolites in biological samples. [, ]

Q23: What factors affect this compound's dissolution and solubility?

A24: The presence of sorbitol, used as a stabilizer in lyophilized formulations, can influence this compound's dissolution and solubility. []

Q24: Does this compound affect the activity of other drug-metabolizing enzymes?

A25: While this compound is primarily metabolized by AO, there is limited information available regarding its potential to induce or inhibit other drug-metabolizing enzymes. [, ]

Q25: What is the significance of this compound in the context of NHE-1 inhibitors?

A27: this compound represents a novel class of potent and selective human NHE-1 inhibitors. [] While its development as a cardioprotective drug was halted, it provided valuable insights into NHE-1 biology and spurred further research on NHE-1 inhibitors for various therapeutic areas.

Q26: How has this compound research fostered cross-disciplinary collaboration?

A28: The investigation of this compound has involved collaboration across various disciplines, including cardiology, pharmacology, medicinal chemistry, and computational chemistry. This highlights the interdisciplinary nature of drug discovery and development. [, ]

Q27: What are the potential applications of this compound beyond cardiology?

A29: Research suggests potential applications of this compound in areas like taste perception, [] cancer biology, [] and viral infections. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。